

An In-Depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-fluoro-5-methylbenzoate**

Cat. No.: **B1463637**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Ethyl 2-fluoro-5-methylbenzoate**, a key fluorinated building block in modern medicinal and agrochemical research. Its unique structural features make it a valuable intermediate for the synthesis of complex molecules with enhanced biological activity and metabolic stability. This document will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Core Compound Identity and Properties

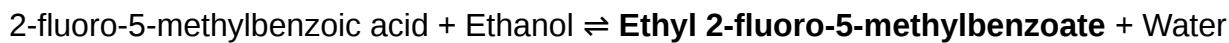
Ethyl 2-fluoro-5-methylbenzoate is an aromatic ester distinguished by a fluorine atom at the 2-position and a methyl group at the 5-position of the benzene ring. This specific substitution pattern imparts unique electronic and steric properties that are highly sought after in drug design.

CAS Number: 496841-90-8[1][2][3][4]

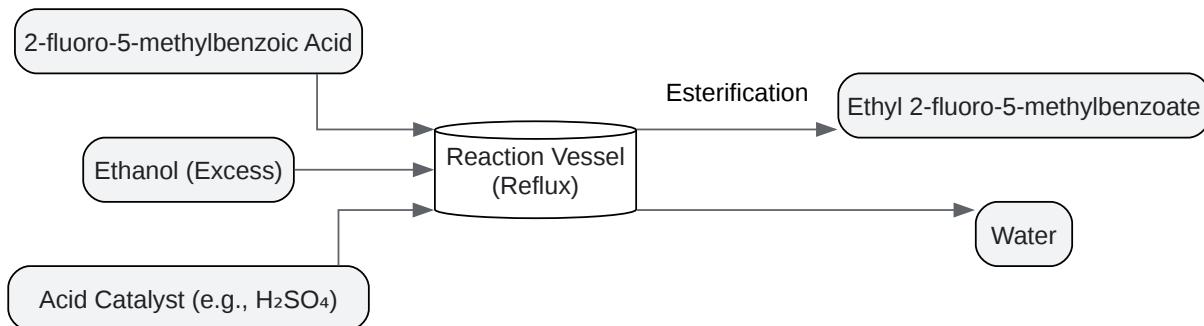
Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of **Ethyl 2-fluoro-5-methylbenzoate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ FO ₂	[1] [2] [3]
Molecular Weight	182.19 g/mol	[1] [2]
Appearance	Liquid	[3]
Purity	≥97% - 98%	[1] [3]
InChI	InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3	[2] [3]
InChIKey	ZRLAZXWLICGMKF-UHFFFAOYSA-N	[2] [3]
SMILES	CCOC(=O)C1=C(C=CC(=C1)C)F	[2]
Storage	Room temperature, in a dry, well-ventilated place.	[1] [5]


Strategic Synthesis of Ethyl 2-fluoro-5-methylbenzoate

The primary and most direct route for the synthesis of **Ethyl 2-fluoro-5-methylbenzoate** is the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-methylbenzoic acid (CAS Number 321-12-0).[\[6\]](#) This reaction is a cornerstone of organic synthesis and can be achieved through several established methods.


Fischer Esterification: A Classic and Cost-Effective Approach

Fischer esterification represents a reliable and scalable method for the synthesis of this compound. The causality behind this choice lies in the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction:

Workflow Diagram:

[Click to download full resolution via product page](#)

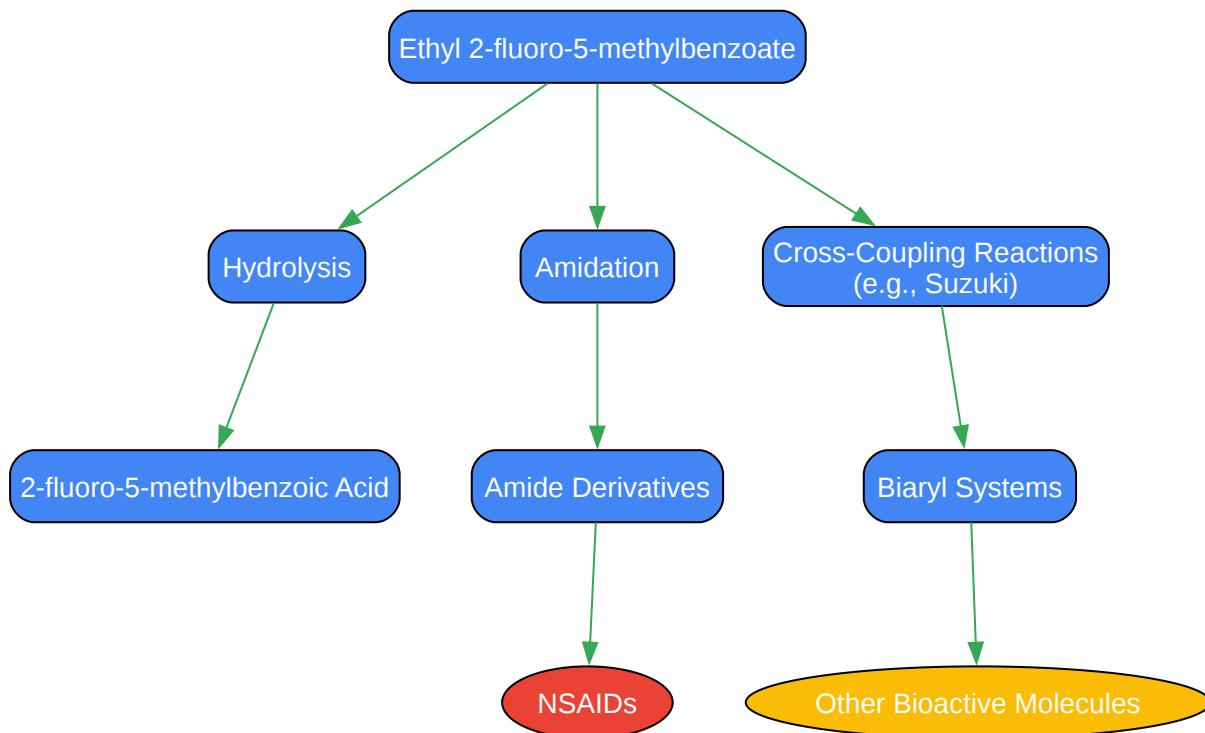
Caption: Fischer Esterification Workflow for **Ethyl 2-fluoro-5-methylbenzoate** Synthesis.

Step-by-Step Protocol:

- Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-5-methylbenzoic acid and an excess of absolute ethanol. The excess ethanol serves to drive the equilibrium towards the product side.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture and remove the excess ethanol under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure **Ethyl 2-fluoro-5-methylbenzoate**.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR, HPLC, and LC-MS to ensure it meets the required specifications (typically >97%).^[7]


Applications in Research and Development

The strategic placement of the fluorine atom in **Ethyl 2-fluoro-5-methylbenzoate** has profound implications for its utility in drug discovery and agrochemical synthesis. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).^[1]

Intermediate in Pharmaceutical Synthesis

Ethyl 2-fluoro-5-methylbenzoate is a crucial intermediate in the synthesis of various pharmaceuticals.^[1] Its structure allows for facile functionalization, making it a valuable component in medicinal chemistry for constructing aromatic frameworks with fluorine substitution.^[1] It is particularly noted for its use in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.^[1]

Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-Fluoro-5-methylbenzoate [myskinrecipes.com]
- 2. Ethyl 2-fluoro-5-methylbenzoate | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 2-FLUORO-5-METHYLBENZOATE | CymitQuimica [cymitquimica.com]
- 4. Ethyl 2-Fluoro-5-Methylbenzoate | 496841-90-8 [amp.chemicalbook.com]

- 5. Ethyl 5-fluoro-2-methylbenzoate | 56427-66-8 [sigmaaldrich.com]
- 6. ossila.com [ossila.com]
- 7. 496841-90-8|Ethyl 2-fluoro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 2-fluoro-5-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1463637#ethyl-2-fluoro-5-methylbenzoate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com